![molecular formula C12H18N2O5S2 B4884493 N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4884493.png)
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine
Overview
Description
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine (DSCG) is a chemical compound that has been widely used in scientific research due to its unique properties. DSCG is a sulfonamide derivative of the amino acid β-alanine and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine exerts its inhibitory effect on CA enzymes by binding to the active site of the enzyme and blocking the binding of substrate molecules. The binding of N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine to CA enzymes is reversible, and the degree of inhibition depends on the concentration of N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine and the affinity of the enzyme for the inhibitor.
Biochemical and Physiological Effects
In addition to its inhibitory effect on CA enzymes, N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been shown to have a variety of other biochemical and physiological effects. N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been shown to inhibit the activity of glutamate decarboxylase, an enzyme involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition of GABA synthesis has been shown to have anticonvulsant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine in lab experiments is its high potency and specificity for CA enzymes. This allows for precise control of CA activity and the ability to study the physiological effects of CA inhibition. However, one limitation of using N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is its potential toxicity at high concentrations. Careful control of the concentration of N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is required to avoid toxicity and ensure accurate experimental results.
Future Directions
There are several future directions for research involving N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine. One direction is the development of more potent and selective CA inhibitors for therapeutic use. Another direction is the investigation of the role of CA enzymes in cancer progression and the potential use of CA inhibitors as anticancer agents. Additionally, the use of N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine as a tool for studying the physiological effects of CA inhibition in animal models could lead to a better understanding of the role of CA enzymes in health and disease.
Conclusion
In conclusion, N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine (N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine) is a chemical compound that has been widely used in scientific research due to its unique properties. N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes and anticonvulsant effects. While N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has advantages for lab experiments, such as its high potency and specificity, careful control of its concentration is required to avoid toxicity. Future research involving N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine could lead to the development of new therapeutic agents and a better understanding of the role of carbonic anhydrase enzymes in health and disease.
Scientific Research Applications
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in a variety of physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of CA activity has been shown to have therapeutic potential for a variety of diseases, including glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
3-[[4-(diethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-3-14(4-2)21(18,19)9-7-10(20-8-9)12(17)13-6-5-11(15)16/h7-8H,3-6H2,1-2H3,(H,13,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGPRDJENJFNFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Diethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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